RGFP966 Demonstrates Superior Selectivity for HDAC3 Over HDAC1/2 Compared to Entinostat and RGFP109
RGFP966 is a more selective probe for HDAC3 compared to other HDAC inhibitors like RGFP109 and Entinostat. While early reports suggested >200-fold selectivity for HDAC3 based on a lack of inhibition of other HDACs up to 15 µM , more rigorous kinetic analyses reveal that RGFP966 acts as a slow-binding inhibitor. In a comparative study, RGFP966 exhibited Ki values of 57 nM, 31 nM, and 13 nM against HDAC1, HDAC2, and HDAC3, respectively [1]. In contrast, RGFP109 (RG2833) is a dual HDAC1/3 inhibitor with IC50 values of 60 nM and 50 nM, respectively . Entinostat, a clinical candidate, is less selective and less potent, with IC50 values of 243 nM, 453 nM, and 248 nM for HDAC1, HDAC2, and HDAC3, respectively, and exhibits a distinct two-step slow-binding mechanism [1].
| Evidence Dimension | Inhibitory Potency and Selectivity Profile (Ki/IC50 for HDAC1, HDAC2, HDAC3) |
|---|---|
| Target Compound Data | RGFP966: Ki = 57 nM (HDAC1), 31 nM (HDAC2), 13 nM (HDAC3); IC50 = 80 nM (HDAC3) |
| Comparator Or Baseline | RGFP109: IC50 = 60 nM (HDAC1), 50 nM (HDAC3); Entinostat: IC50 = 243 nM (HDAC1), 453 nM (HDAC2), 248 nM (HDAC3) |
| Quantified Difference | RGFP966 is ~4-fold more selective for HDAC3 over HDAC1 compared to RGFP109 which is non-selective (1.2-fold). RGFP966 is ~19-fold more potent for HDAC3 than Entinostat's IC50. |
| Conditions | Recombinant human HDAC enzymes; continuous kinetic assays (Ki) and cell-free biochemical assays (IC50). |
Why This Matters
This data is critical for researchers designing experiments where HDAC3-specific modulation is required, as the use of RGFP109 or Entinostat would introduce significant confounding HDAC1/2 inhibition.
- [1] Moreno-Yruela, C., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 13(5), 779-785. View Source
